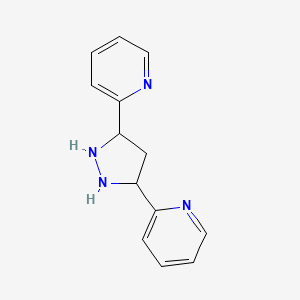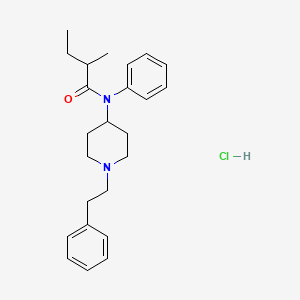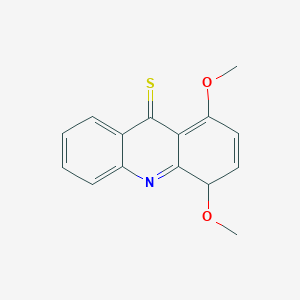
Lipomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lipomycin is an acyclic polyene antibiotic isolated from the bacterium Streptomyces aureofaciens. It is known for its antibacterial properties, particularly against Gram-positive bacteria. The compound belongs to the class of polyketides, which are synthesized by polyketide synthases. This compound has a complex structure that includes a polyene chain and a tetramic acid moiety, making it a unique and valuable compound in the field of antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of lipomycin involves a series of enzymatic reactions catalyzed by polyketide synthases and nonribosomal peptide synthetases. The biosynthetic gene cluster responsible for this compound production includes genes encoding polyketide synthases, nonribosomal peptide synthetases, and other enzymes involved in the formation and attachment of sugar moieties .
In the laboratory, this compound can be synthesized through a combination of chemical and enzymatic methodsThe reaction conditions typically involve the use of specific substrates such as isobutyryl-CoA and methylmalonyl-CoA, along with various cofactors and enzymes .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces aureofaciens under controlled conditions. The fermentation process is optimized to maximize the yield of this compound by adjusting factors such as nutrient composition, pH, temperature, and aeration. After fermentation, this compound is extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Lipomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the polyene chain, affecting the compound’s stability and activity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .
Major Products
The major products formed from the chemical reactions of this compound include various oxidized, reduced, and substituted derivatives. These derivatives can exhibit different biological activities and may be used to develop new antibiotics with improved properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Lipomycin exerts its antibacterial effects by targeting the bacterial cell membrane and disrupting its integrity. The compound binds to specific lipids in the membrane, causing leakage of cellular contents and ultimately leading to cell death. The molecular targets of this compound include membrane phospholipids and proteins involved in maintaining membrane structure .
Comparación Con Compuestos Similares
Lipomycin is unique among polyketides due to its acyclic polyene structure and the presence of a tetramic acid moiety. Similar compounds include:
Nystatin: A polyene antifungal antibiotic with a cyclic structure.
Amphotericin: Another polyene antifungal with a cyclic structure.
Rapamycin: A polyketide with immunosuppressive properties.
Tacrolimus: A polyketide used as an immunosuppressant
Compared to these compounds, this compound’s unique structure and mode of action make it a valuable addition to the arsenal of antibiotics, particularly for treating Gram-positive bacterial infections .
Propiedades
Fórmula molecular |
C32H45NO9 |
|---|---|
Peso molecular |
587.7 g/mol |
Nombre IUPAC |
3-[(4E)-4-[(2E,4E,6E,8E,10E)-13-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-10,12,14-trimethylpentadeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37)/b9-7+,10-8+,13-11+,14-12+,20-17+,28-24+/t21?,22-,23?,25+,27+,29-,31?/m1/s1 |
Clave InChI |
BRPRNHPFSOESDI-WTYFYQQMSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C=C/C(=C\2/C(=O)C(N(C2=O)C)CCC(=O)O)/O)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B12350032.png)

![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)
![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)
![5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B12350048.png)

![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12350053.png)


![1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12350088.png)
![1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350090.png)


